molecular formula C12H19NO2S B7345387 CID 136585406

CID 136585406

Cat. No. B7345387
M. Wt: 241.35 g/mol
InChI Key: CNQAJKZNDANPLT-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136585406 is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as 3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-6-nitrobenzo[d]thiazol-2(3H)-one and has a molecular weight of 442.54 g/mol.

Mechanism of Action

The mechanism of action of CID 136585406 involves the inhibition of specific enzymes and cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the mitogen-activated protein kinase (MAPK) pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and activation of apoptosis. This compound has also been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

CID 136585406 has several advantages for use in lab experiments, including its high potency and selectivity for specific cellular pathways. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on CID 136585406, including the development of new drugs based on this compound, the identification of new cellular pathways targeted by this compound, and the investigation of its potential applications in other fields, such as immunology and neuroscience.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in cancer research and drug development. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of CID 136585406 involves several steps, including the reaction of 4-methylpiperazine with 4-formylbenzoic acid, followed by the reaction of the resulting compound with 2-aminothiophenol and 6-nitrobenzo[d]thiazol-2(3H)-one. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

CID 136585406 has been extensively studied for its potential applications in various fields, including cancer research and drug development. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In drug development, this compound has been identified as a potential lead compound for the development of new drugs that target specific cellular pathways.

properties

InChI

InChI=1S/C12H19NO2S/c1-2-3-7-13-16(14,15)8-6-11-9-12(11)10-4-5-10/h3,10-13H,1,4-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQAJKZNDANPLT-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CCC1CC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C=CCNS(=O)(=O)CC[C@@H]1C[C@H]1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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